N-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction using a cyclobutyl halide.
Formation of the Butanamide Moiety: This involves the reaction of the triazole derivative with a butanoyl chloride in the presence of a base.
Introduction of the Pyrrole Group: The final step involves the reaction of the intermediate with a pyrrole derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its triazole moiety.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The cyclobutyl and pyrrole groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide: can be compared with other triazole derivatives such as:
Uniqueness
The uniqueness of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C14H19N5O |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C14H19N5O/c20-12(7-4-10-19-8-1-2-9-19)15-14-16-13(17-18-14)11-5-3-6-11/h1-2,8-9,11H,3-7,10H2,(H2,15,16,17,18,20) |
InChI Key |
XGHLVHNUNZROPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2)NC(=O)CCCN3C=CC=C3 |
Origin of Product |
United States |
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